molecular formula C38H33NO4S B13637190 Fmoc-|A-HomoCys(Trt)-OH

Fmoc-|A-HomoCys(Trt)-OH

Cat. No.: B13637190
M. Wt: 599.7 g/mol
InChI Key: IFMIEVGWSYSZOU-UHFFFAOYSA-N
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Description

Fmoc-|A-HomoCys(Trt)-OH is a compound used in peptide synthesis. It is a derivative of cysteine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trityl (Trt) protecting group at the thiol side chain. This compound is valuable in the field of synthetic chemistry, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-|A-HomoCys(Trt)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The Trt group is introduced using trityl chloride in the presence of a base like pyridine. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound. The use of automated synthesizers and optimized reaction conditions ensures the reproducibility and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-|A-HomoCys(Trt)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Trt protecting groups using reagents like piperidine (for Fmoc) and trifluoroacetic acid (for Trt).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HATU or DIC.

    Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to regenerate the free thiol.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; trifluoroacetic acid in the presence of scavengers for Trt removal.

    Coupling: HATU or DIC in the presence of a base like DIPEA.

    Oxidation: Mild oxidizing agents like iodine or air oxidation.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

    Deprotected Amino Acid: After removal of protecting groups.

    Peptides: Formed through coupling reactions with other amino acids.

    Disulfides: Formed through oxidation of the thiol group.

Scientific Research Applications

Chemistry

Fmoc-|A-HomoCys(Trt)-OH is widely used in the synthesis of peptides and proteins. Its protecting groups allow for selective reactions, making it a valuable building block in solid-phase peptide synthesis.

Biology

In biological research, this compound is used to study protein structure and function. It is incorporated into peptides that mimic natural proteins, allowing researchers to investigate protein-protein interactions and enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is used to develop peptide-based drugs. Its incorporation into therapeutic peptides enhances their stability and bioavailability.

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated SPPS ensures high purity and yield, making it a cost-effective option for drug development.

Mechanism of Action

The mechanism of action of Fmoc-|A-HomoCys(Trt)-OH involves its incorporation into peptides and proteins. The Fmoc and Trt protecting groups prevent unwanted side reactions during synthesis. Once incorporated into a peptide, the protecting groups are removed, allowing the free amino and thiol groups to participate in further reactions. The thiol group can form disulfide bonds, which are crucial for the stability and function of many proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys(Trt)-OH: Similar to Fmoc-|A-HomoCys(Trt)-OH but without the additional methylene group in the side chain.

    Fmoc-HomoCys(Trt)-OH: Similar structure but lacks the alpha-amino group protection.

    Fmoc-Cys(Trt)-OMe: Methyl ester derivative of Fmoc-Cys(Trt)-OH.

Uniqueness

This compound is unique due to the presence of both Fmoc and Trt protecting groups, which provide selective protection for the amino and thiol groups. This allows for precise control over the synthesis of complex peptides and proteins. The additional methylene group in the side chain of homo-cysteine provides increased flexibility and stability compared to cysteine derivatives.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c40-36(41)24-30(39-37(42)43-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35H,24-26H2,(H,39,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMIEVGWSYSZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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